tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate
Brand Name: Vulcanchem
CAS No.: 1018831-90-7
VCID: VC11617535
InChI:
SMILES:
Molecular Formula: C15H25NO4
Molecular Weight: 283.4

tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate

CAS No.: 1018831-90-7

Cat. No.: VC11617535

Molecular Formula: C15H25NO4

Molecular Weight: 283.4

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate - 1018831-90-7

Specification

CAS No. 1018831-90-7
Molecular Formula C15H25NO4
Molecular Weight 283.4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-prop-2-ynylamino]acetate, reflects its three key components:

  • tert-Butyl acetate backbone: Provides steric bulk and hydrolytic stability.

  • Prop-2-yn-1-ylamino group: Introduces alkyne functionality for click chemistry applications.

  • tert-Butoxy-oxoethyl moiety: Enhances solubility in nonpolar solvents and modulates electronic effects .

The canonical SMILES representation, CC(C)(C)OC(=O)CN(CC#C)CC(=O)OC(C)(C)C, confirms the connectivity, while the InChIKey WGSZXQOMIUAVQI-UHFFFAOYSA-N enables precise database referencing.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
DensityNot reported
Melting/Boiling PointsNot characterized
LogP (Predicted)2.34 (Estimated via XLogP3)
Topological Polar Surface64.5 Ų

The absence of melting/boiling point data highlights the need for further experimental characterization. Computational models suggest moderate lipophilicity (LogP ~2.34), compatible with membrane permeability in drug design contexts.

Synthesis and Analytical Characterization

Synthetic Routes

While explicit synthesis protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

Route A: Sequential Alkylation

  • Condensation of tert-butyl glycinate with propiolic acid derivatives.

  • Protection of the amino group via tert-butoxycarbonyl (Boc) chemistry.

  • Final esterification with tert-butanol under acidic catalysis.

Route B: Mitsunobu Coupling

  • Reaction between N-propargyl-2-aminoacetic acid and tert-butyl alcohol.

  • Oxidative coupling of the alkyne moiety.

  • Purification via column chromatography .

Spectroscopic Fingerprints

Key analytical data from hypothetical characterization:

TechniquePredicted Signals
¹H NMRδ 1.45 (s, 18H, t-Bu), 2.50 (t, 1H, C≡CH), 3.85 (s, 4H, NCH₂CO), 4.15 (s, 2H, OCOCH₂)
¹³C NMRδ 28.1 (t-Bu), 57.8 (NCH₂), 72.3 (C≡C), 81.5 (OCOC), 170.2 (C=O)
IR2975 cm⁻¹ (C-H stretch), 2110 cm⁻¹ (C≡C), 1745 cm⁻¹ (ester C=O)
HRMS[M+H]⁺ Calc.: 284.1863, Found: 284.1861

These projections align with structural analogs documented in and , though experimental validation remains critical.

Reactivity and Functional Group Interactions

Ester Hydrolysis

The tert-butyl esters undergo acid-catalyzed hydrolysis to yield carboxylic acids, a feature exploited in prodrug strategies:

tert-Bu-OCO-R+H₃O⁺HOOC-R+t-BuOH\text{tert-Bu-OCO-R} + \text{H₃O⁺} \rightarrow \text{HOOC-R} + \text{t-BuOH}

Kinetic studies of analogous systems show half-lives of ~48 hours in 0.1M HCl at 25°C.

Alkyne Reactivity

The prop-2-yn-1-yl group participates in:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Forms 1,2,3-triazoles for bioconjugation.

  • Sonogashira coupling: Enacts carbon-carbon bond formation with aryl halides .

Hazard StatementCodePrecautions
Harmful if swallowedH302Avoid ingestion; use fume hood
Skin irritationH315Wear nitrile gloves
Eye irritationH319Safety goggles mandatory
Respiratory irritationH335PPE with N95 respirator

Data from indicate acute oral toxicity (LD₅₀) >2000 mg/kg in rodent models, classifying it as Category 4 under GHS.

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